molecular formula C6H12O3 B8422268 2-Hydroxy-2-methylpropyl acetate CAS No. 42125-48-4

2-Hydroxy-2-methylpropyl acetate

Cat. No.: B8422268
CAS No.: 42125-48-4
M. Wt: 132.16 g/mol
InChI Key: UITNSGDWEKRBLO-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methylpropyl acetate is an ester derived from 2-hydroxy-2-methylpropanol and acetic acid. Its inferred structure is (CH₃)₂C(OH)CH₂OCOCH₃, with a molecular formula of C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. For example, derivatives like 8-amino-N-(2-hydroxy-2-methylpropyl)imidazo[1,2-a]pyrazine-6-carboxamide are noted for their role as PI3K inhibitors in cancer treatment . The compound’s branched alkyl chain and hydroxyl group may influence its solubility, volatility, and reactivity compared to linear esters.

Properties

CAS No.

42125-48-4

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(2-hydroxy-2-methylpropyl) acetate

InChI

InChI=1S/C6H12O3/c1-5(7)9-4-6(2,3)8/h8H,4H2,1-3H3

InChI Key

UITNSGDWEKRBLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Hydroxy-2-methylpropyl acetate with structurally related esters, highlighting differences in molecular properties, applications, and safety profiles:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Not provided C₆H₁₂O₃ 132.16 Branched ester; inferred use in pharmaceuticals (e.g., PI3K inhibitor intermediates).
Methyl 2-hydroxyacetate 96-35-5 C₃H₆O₃ 90.08 Simple hydroxylated ester; solvent use; inhalation hazard noted.
2,3-Dihydroxypropyl acetate (Glycerine 1-acetate) 106-61-6 C₅H₁₀O₄ 134.13 Hydrophilic due to diol structure; potential use in cosmetics or hydrophilic formulations.
2-hydroxypropyl acetate 25395-54-4 C₅H₁₀O₃ 118.13 Linear isomer; research chemical with unconfirmed industrial applications.
3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate 1115-20-4 C₈H₁₄O₄ 174.19 Symmetric di-ester; restricted to laboratory research (no drug/household use).

Key Findings:

Structural Influence on Properties: Branching: this compound’s branched structure may reduce volatility compared to linear esters like 2-hydroxypropyl acetate .

Pharmaceutical Relevance :

  • Derivatives of this compound are critical in synthesizing PI3K inhibitors, as seen in the development of anticancer agents .
  • In contrast, methyl 2-hydroxyacetate lacks pharmaceutical mentions and is primarily a solvent .

Safety Profiles: Methyl 2-hydroxyacetate has documented inhalation risks, requiring strict ventilation controls .

Synthetic Pathways :

  • Esters like 2-hydroxypropyl acetate are synthesized via esterification or transesterification, similar to methods used for 2-hydroxy-2-methylpropyl derivatives .
  • Advanced purification techniques (e.g., supercritical fluid chromatography) are employed for chiral separation in pharmaceutical intermediates .

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